(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16540395
InChI: InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8;;/h1-3,6,9-10,13H,4-5,7H2,(H,14,15);2*1H
SMILES:
Molecular Formula: C11H16Cl2N2O2
Molecular Weight: 279.16 g/mol

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl

CAS No.:

Cat. No.: VC16540395

Molecular Formula: C11H16Cl2N2O2

Molecular Weight: 279.16 g/mol

* For research use only. Not for human or veterinary use.

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl -

Specification

Molecular Formula C11H16Cl2N2O2
Molecular Weight 279.16 g/mol
IUPAC Name 4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8;;/h1-3,6,9-10,13H,4-5,7H2,(H,14,15);2*1H
Standard InChI Key YUCHIBOHAURWQA-UHFFFAOYSA-N
Canonical SMILES C1C(CNC1C(=O)O)CC2=CN=CC=C2.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl (CAS 1049754-12-2) has the molecular formula C₁₁H₁₆Cl₂N₂O₂ and a molecular weight of 279.16 g/mol . Its IUPAC name is 4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, reflecting the substitution of a pyridin-3-ylmethyl group at the fourth position of the pyrrolidine ring and the presence of two hydrochloride counterions. The compound’s stereochemistry is defined by the (R)-configuration at the gamma carbon, which influences its chiral recognition properties in asymmetric synthesis.

Table 1: Key Chemical Properties

PropertyValue/Descriptor
Molecular FormulaC₁₁H₁₆Cl₂N₂O₂
Molecular Weight279.16 g/mol
IUPAC Name4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
SMILES NotationC1C(CNC1C(=O)O)CC2=CN=CC=C2.Cl.Cl
InChI KeyYUCHIBOHAURWQA-UHFFFAOYSA-N
PubChem CID53398316

The canonical SMILES string and InChI key confirm the compound’s connectivity and stereochemistry, critical for computational modeling and database searches.

Synthesis and Characterization

Synthetic Routes

The synthesis of (R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl involves multi-step organic transformations. A proposed pathway includes:

  • Mannich Reaction: Introduction of the pyridinyl-methyl group to L-proline via a three-component reaction involving formaldehyde and pyridine.

  • Chiral Resolution: Separation of enantiomers using chiral acids or enzymes to isolate the (R)-configured product.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability.

Recent advances in L-proline-catalyzed multi-component reactions, as demonstrated in the synthesis of N-pyridyl heterocycles , could streamline the production of this compound. For example, L-proline’s role in facilitating α-C(sp³)-H oxygenation in pyridine derivatives highlights its potential as a catalyst in optimizing yield and enantioselectivity .

Analytical Validation

Critical quality control measures include:

  • Elemental Analysis: Verification of C, H, N, and Cl content.

  • Mass Spectrometry: High-resolution MS to confirm molecular weight and fragmentation patterns.

  • X-ray Crystallography: Determination of absolute configuration, though this data is currently unavailable for the compound .

CompoundMolecular FormulaKey FeaturesApplications
(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HClC₁₁H₁₆Cl₂N₂O₂Pyridinyl-methyl substitution, HCl saltDrug intermediates, catalysis
(R)-3-Amino-L-proline C₅H₁₀N₂O₂Amino group at C3Natural product isolation
Methyl L-prolinate hydrochloride C₆H₁₂ClNO₂Esterified carboxyl groupPeptide synthesis

Future Research Directions

Pharmacological Profiling

Comprehensive in vitro and in vivo studies are needed to evaluate the compound’s bioactivity, toxicity, and pharmacokinetics. Molecular docking studies could predict interactions with targets like the angiotensin-converting enzyme (ACE) or HIV protease.

Process Optimization

Developing greener synthetic routes, such as flow chemistry or biocatalytic methods, could improve scalability. For example, leveraging L-proline’s catalytic role in multi-component reactions might reduce reliance on hazardous reagents.

Material Science Applications

The pyridine moiety’s coordination capacity suggests utility in metal-organic frameworks (MOFs) or as a ligand in transition metal catalysis.

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